Largazole
Overview
Description
Largazole is a cyclic depsipeptide isolated from a cyanobacterium of the genus Symploca . It is a marine natural product with a novel chemical scaffold and potently inhibits class I histone deacetylases (HDACs) . Largazole possesses highly differential growth-inhibitory activity, preferentially targeting transformed over non-transformed cells .
Synthesis Analysis
The intriguing structure and biological activity of largazole have attracted strong interest from the synthetic chemistry community to establish synthetic routes to largazole . The retrosynthetic analysis of largazole shows that two cyclization sites A and B exist in its structure . To synthesize largazole, most research groups have used the following three key building blocks: valine, β-hydroxy ester, and thiazolylthiazoline .Molecular Structure Analysis
Largazole is a natural macrocyclic depsipeptide . Its chemical formula is C29H42N4O5S3 . The growth-inhibitory activity of largazole is shown considerably higher for cancer cell lines than for the corresponding non-transformed cells .Chemical Reactions Analysis
The findings of the antiproliferative activity of largazole and its analogues showed that the octanoic thioester of largazole acts as a protecting group and that the free thiol has slightly lower potency but significantly higher specificity compared with the thioester of largazole .Physical And Chemical Properties Analysis
Largazole is a natural macrocyclic depsipeptide . Its chemical formula is C29H42N4O5S3 . The growth-inhibitory activity of largazole is shown considerably higher for cancer cell lines than for the corresponding non-transformed cells .Mechanism of Action
Largazole’s mechanism of action is mediated through the inhibition of HDACs . It was demonstrated that the mechanism of action pertinent for the antiproliferative activity of largazole is mediated through the inhibition of HDACs . Further studies focusing on X-ray crystal structure of HDAC8 complexed with a largazole derivative led to a more detailed understanding of the interaction with HDAC .
Safety and Hazards
Largazole is a novel member of the cyclic peptide family of HDAC inhibitors. Some of these have shown anti-cancer effects in preclinical studies and early clinical trials, especially for patients with multiple myeloma, especially when used in combination with the proteasome inhibitor bortezomib . Treatment of mice with largazole shows excellent tolerability at doses that produce concentrations in vivo that are higher than those shown to produce anti-MM effects in in vitro studies .
Future Directions
Largazole, due to its potential as a potent and selective anticancer drug candidate, has attracted a great deal of attention . There is a promising outlook that cyanobacterial secondary metabolites like largazole will become alternatives for the development of new medications in the near future with enhanced pharmacological and pharmacokinetic properties .
properties
IUPAC Name |
S-[(E)-4-[(5R,8S,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXESYCSCGBQJBL-SZPBEECKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@H](C(=O)O1)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N4O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043887 | |
Record name | Largazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009815-87-5 | |
Record name | Largazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009815-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Largazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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